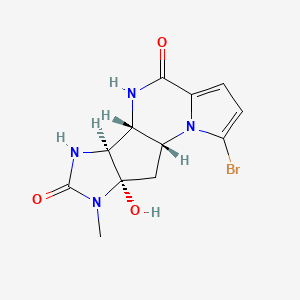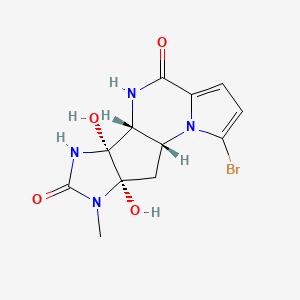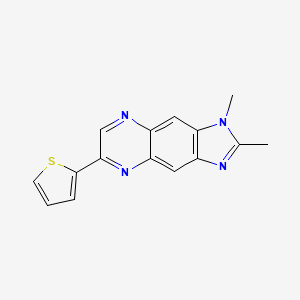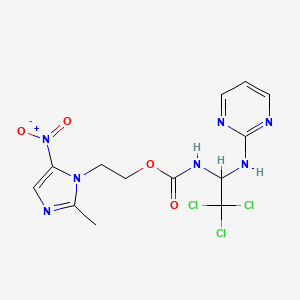
Apcin
描述
Apcin 是一个强效的、竞争性的后期促进复合物/细胞周期蛋白 (APC/C) 抑制剂,专门针对 Cdc20 蛋白。后期促进复合物/细胞周期蛋白是一个多功能的泛素蛋白连接酶,它调节着各种细胞过程,例如细胞分裂、分化、基因组稳定性、能量代谢、细胞死亡、自噬和癌变 .
科学研究应用
Apcin 在科学研究中具有广泛的应用,包括:
化学: 用作研究后期促进复合物/细胞周期蛋白的抑制及其在细胞过程中的作用的工具。
生物学: 研究其对细胞分裂、分化和凋亡的影响。
作用机制
Apcin 通过与 Cdc20 蛋白结合来发挥作用,Cdc20 蛋白是后期促进复合物/细胞周期蛋白的共激活因子。通过与 Cdc20 结合,this compound 阻止后期促进复合物/细胞周期蛋白识别底物,从而抑制其泛素蛋白连接酶活性。这种抑制导致细胞周期蛋白的稳定和有丝分裂的延长,最终诱导癌细胞凋亡 .
类似化合物:
ProTAME: 另一种后期促进复合物/细胞周期蛋白抑制剂,但其作用机制不同。
TAME: 一种可穿透细胞的抑制剂,靶向后期促进复合物/细胞周期蛋白。
尿素基 this compound 类似物: 这些类似物已被合成以增强 this compound 的结合亲和力和生物活性
This compound 的独特性: this compound 的独特性在于它与 Cdc20 蛋白的特异性结合及其竞争性抑制后期促进复合物/细胞周期蛋白的能力。这种特异性使其成为研究后期促进复合物/细胞周期蛋白在细胞过程中的作用及其作为抗癌剂的潜力的宝贵工具 .
生化分析
Biochemical Properties
Apcin plays a crucial role in biochemical reactions by binding to CDC20 and inhibiting its interaction with APC/C. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound interacts with several biomolecules, including CDC20, APC/C, and various substrates targeted for degradation by APC/C. The nature of these interactions involves the binding of this compound to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by causing cell cycle arrest at the metaphase-anaphase transition. This effect is mediated through the inhibition of CDC20, which is essential for the progression of the cell cycle. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of APC/C. For example, in glioblastoma cells, this compound has been shown to increase sensitivity to temozolomide, a chemotherapeutic agent, by promoting apoptosis and inhibiting cell migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CDC20, which inhibits the interaction between CDC20 and APC/C. This inhibition prevents the ubiquitination and degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound specifically binds to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C. This disruption of the APC/C-CDC20 interaction results in the accumulation of cell cycle regulators, such as cyclins, and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits time-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of this compound in vitro and in vivo have been studied, showing that this compound remains stable under physiological conditions and retains its inhibitory activity over extended periods. Long-term effects of this compound on cellular function include sustained cell cycle arrest and apoptosis, as well as increased sensitivity to chemotherapeutic agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CDC20 and APC/C. By inhibiting CDC20, this compound disrupts the normal function of APC/C, leading to the accumulation of cell cycle regulators and the activation of apoptotic pathways. This compound also affects metabolic flux and metabolite levels by altering the degradation of key metabolic enzymes and regulators. These changes in metabolic pathways contribute to the antitumor effects of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within cells are influenced by its binding to CDC20 and other biomolecules. The transport and distribution of this compound are critical for its therapeutic efficacy, as they determine the concentration of this compound at the target sites .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with CDC20 and APC/C. This compound is localized to the cytoplasm, where it binds to CDC20 and inhibits its interaction with APC/C. This localization is essential for this compound’s inhibitory activity, as it allows this compound to effectively disrupt the function of APC/C and induce cell cycle arrest and apoptosis. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific compartments or organelles .
准备方法
合成路线和反应条件: Apcin 可以通过一系列涉及形成尿素基衍生物的化学反应来合成。合成通常涉及在受控条件下使嘌呤或嘧啶衍生物与尿素化合物反应 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有被广泛记录,但合成通常遵循标准的有机合成方案,以确保高纯度和高产率。该化合物通常以固体形式生产,并可以溶解在二甲基亚砜 (DMSO) 等溶剂中用于研究目的 .
化学反应分析
反应类型: Apcin 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 this compound 中的官能团,从而改变其化学性质。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物: 这些反应形成的主要产物包括具有修饰官能团的各种 this compound 类似物,从而增强了它们的结合亲和力和生物活性 .
相似化合物的比较
ProTAME: Another inhibitor of the anaphase-promoting complex/cyclosome, but with a different mechanism of action.
TAME: A cell-permeable inhibitor that targets the anaphase-promoting complex/cyclosome.
Ureido-based Apcin Analogues: These analogues have been synthesized to enhance the binding affinity and biological activity of this compound
Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .
属性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-04-7 | |
| Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)

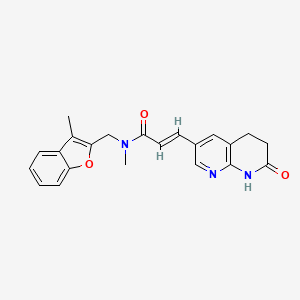
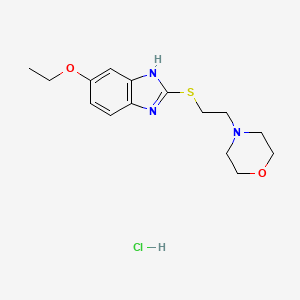


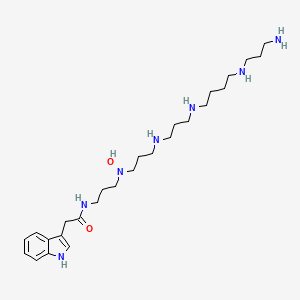
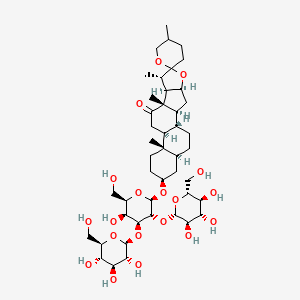
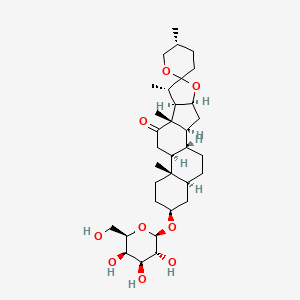
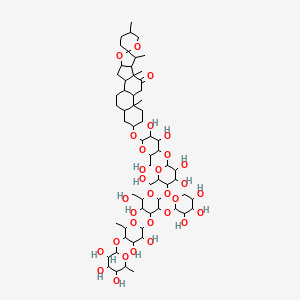
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)
